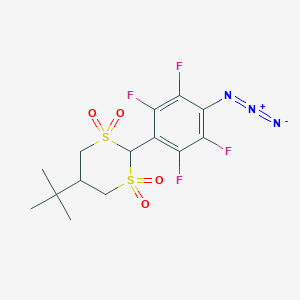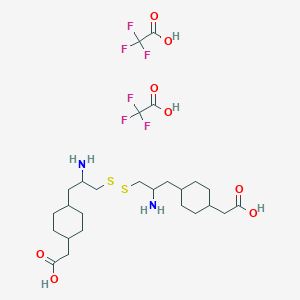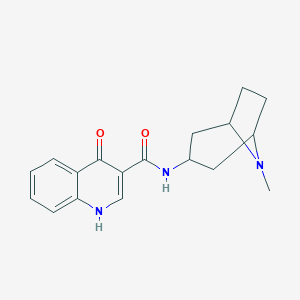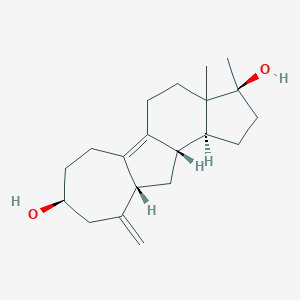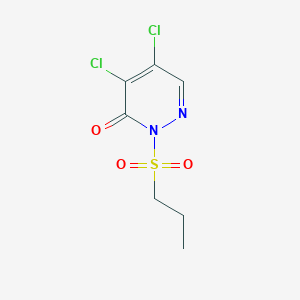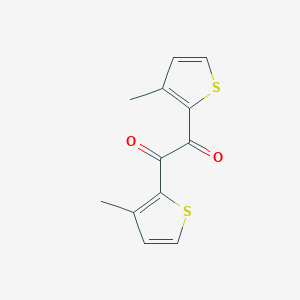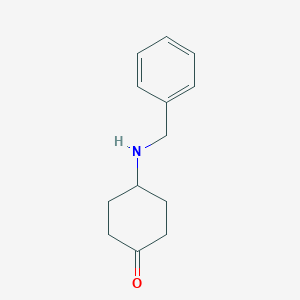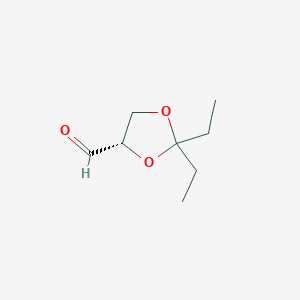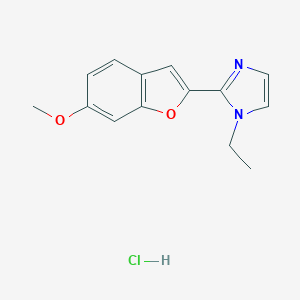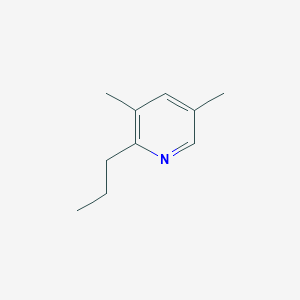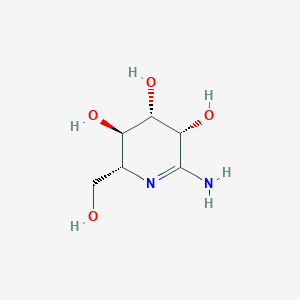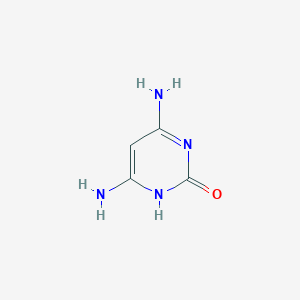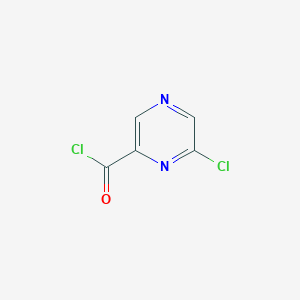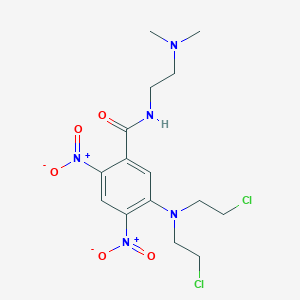
N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide, commonly known as CB1954, is a prodrug that is activated by an enzyme called nitroreductase. CB1954 has been extensively studied for its potential use in cancer therapy and gene therapy.
Mecanismo De Acción
The mechanism of action of CB1954 involves the activation of the prodrug by nitroreductase. Nitroreductase reduces the nitro group of CB1954, resulting in the formation of a highly reactive intermediate that alkylates DNA and RNA, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
CB1954 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. CB1954 has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB1954 has several advantages for lab experiments. It is easy to synthesize and can be activated by nitroreductase, which is overexpressed in many cancer cells. CB1954 also has minimal toxicity in normal cells, making it a safe and effective prodrug for cancer therapy. However, CB1954 has some limitations for lab experiments. It requires the presence of nitroreductase for activation, which may limit its use in certain cell types. CB1954 also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for CB1954 research. One direction is to develop more potent nitroreductase activators that can activate CB1954 in a wider range of cancer cells. Another direction is to develop new prodrugs that can be activated by other enzymes or stimuli. Additionally, CB1954 can be used as a gene therapy vector to deliver therapeutic genes to target cells. Future research can focus on optimizing CB1954 as a gene therapy vector and improving its efficiency and safety.
Métodos De Síntesis
CB1954 can be synthesized by the reaction of 2,4-dinitrobenzamide with 2-chloro-N,N-bis(2-chloroethyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield CB1954.
Aplicaciones Científicas De Investigación
CB1954 has been extensively studied for its potential use in cancer therapy and gene therapy. In cancer therapy, CB1954 is used as a prodrug that is activated by nitroreductase, an enzyme that is overexpressed in many cancer cells. Once activated, CB1954 forms a toxic metabolite that kills cancer cells. In gene therapy, CB1954 is used as a gene therapy vector that delivers therapeutic genes to target cells.
Propiedades
Número CAS |
142439-63-2 |
|---|---|
Nombre del producto |
N-((N,N-Dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide |
Fórmula molecular |
C15H21Cl2N5O5 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
5-[bis(2-chloroethyl)amino]-N-[2-(dimethylamino)ethyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C15H21Cl2N5O5/c1-19(2)8-5-18-15(23)11-9-13(20(6-3-16)7-4-17)14(22(26)27)10-12(11)21(24)25/h9-10H,3-8H2,1-2H3,(H,18,23) |
Clave InChI |
KHXWXJZPAQGKDJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
SMILES canónico |
CN(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Otros números CAS |
142439-63-2 |
Sinónimos |
DEBCADB N-((N,N-dimethylamino)ethyl)-5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



